molecular formula C6H9ClF3N3 B1528342 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1443279-07-9

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1528342
CAS RN: 1443279-07-9
M. Wt: 215.6 g/mol
InChI Key: ZWYXQWJXEUYYJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride”, there are related compounds that have been synthesized. For instance, 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .

Scientific Research Applications

Facile Synthesis of Heterocycles

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride serves as a versatile starting material for the synthesis of novel heterocyclic compounds. For example, it has been used in the facile, novel, and efficient synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions, which are useful in the preparation of N-fused heterocycle products with good to excellent yields (Aseyeh Ghaedi et al., 2015).

Synthesis of Fluorescent Molecules

Research has explored the unique reactivity of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride for synthesizing fluorescent molecules. These molecules have potential applications in bioimaging and as fluorescent probes due to their strong fluorescence intensity and ability to act as attractive fluorophores (Yan‐Chao Wu et al., 2006).

Development of Corrosion Inhibitors

The chemical has also been used in the development of corrosion inhibitors for steel in acidic environments. Studies have shown that derivatives of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride exhibit significant corrosion inhibition properties, making them of interest for industrial applications to protect metal surfaces (L. Herrag et al., 2007).

Antimicrobial Activity

Furthermore, pyrazole derivatives synthesized from 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride have shown promising antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal properties, indicating their potential as leads for the development of new antimicrobial agents (S. Y. Hassan, 2013).

properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-2-12-5(6(7,8)9)4(10)3-11-12;/h3H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYXQWJXEUYYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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